2-Chloro-4-(2,4-difluorophenyl)phenol
Description
Chemical Formula: C₁₂H₇ClF₂O
Molecular Weight: 240.63 g/mol
Key Structural Features:
- A phenolic hydroxyl group (-OH) at the para position.
- A chlorine atom at the ortho position (C2) of the phenol ring.
- A 2,4-difluorophenyl group attached at the para position (C4) of the phenol ring.
This compound is notable for its halogenated aromatic structure, which enhances its electronic properties and biological interactions. It serves as a precursor in pharmaceutical synthesis, such as in the production of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) .
Properties
IUPAC Name |
2-chloro-4-(2,4-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-10-5-7(1-4-12(10)16)9-3-2-8(14)6-11(9)15/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWEIVKUDISMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680812 | |
| Record name | 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225750-69-5 | |
| Record name | 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4-difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the direct chlorination and fluorination of phenol derivatives .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2,4-difluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Chloro-4-(2,4-difluorophenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,4-difluorophenyl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers and Halogen Substitution Variants
Key Observations :
- Substituent Position: Fluorine and chlorine positions significantly influence electronic and steric properties. For example, 2-Chloro-4-(3,5-difluorophenyl)phenol has fluorine atoms at C3 and C5 of the phenyl group, creating a symmetrical substitution pattern that may reduce metabolic degradation compared to the asymmetrical 2,4-difluoro substitution .
- Functional Groups : Replacement of the hydroxyl group with a methoxy (as in 4-(2,4-difluorophenyl)anisole) or trifluoromethyl group alters solubility and reactivity .
Functional Group Derivatives
Key Observations :
Key Observations :
- The cyano derivative exhibits higher JAK inhibition potency than the parent phenol, highlighting the role of electron-withdrawing groups in target engagement .
- Diflunisal’s carboxylic acid group is essential for its COX-2 selectivity, a feature absent in the phenolic precursor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
